

# MAX-40279 Hemiadipate: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | MAX-40279 hemiadipate |           |
| Cat. No.:            | B15574895             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

MAX-40279 hemiadipate is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). Developed by Maxinovel Pharmaceuticals, MAX-40279 has been strategically designed to address resistance mechanisms observed with existing FLT3 inhibitors in the treatment of Acute Myeloid Leukemia (AML). Preclinical studies have demonstrated its efficacy in inhibiting both wild-type and mutant forms of FLT3, as well as its significant concentration in the bone marrow, the primary site of AML. This technical guide provides a comprehensive overview of the discovery and development timeline of MAX-40279, its mechanism of action, and available preclinical and clinical data.

## Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloblasts in the bone marrow and blood. Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients and are associated with a poor prognosis.[1] While first-generation FLT3 inhibitors have shown clinical activity, their efficacy is often limited by the development of resistance. One key mechanism of acquired resistance is the activation of the FGF/FGFR signaling pathway in the bone marrow microenvironment.[1]



MAX-40279 was developed as a next-generation kinase inhibitor with a dual-targeting approach to simultaneously inhibit FLT3 and FGFR, thereby potentially overcoming this resistance mechanism.[1] Its development addresses a critical unmet need for more durable and effective targeted therapies for AML.

# **Discovery and Development Timeline**

The development of MAX-40279 has progressed from preclinical evaluation to clinical trials in various cancer indications. The following timeline highlights the key milestones in its development journey.



| Date            | Milestone                                                                                                                                                                                          | Reference(s) |
|-----------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| March 29, 2018  | The U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to MAX-40279 for the treatment of Acute Myeloid Leukemia (AML).                                                        | [1]          |
| Post-March 2018 | A Phase I dose-escalation clinical trial (NCT03412292) was initiated to evaluate the safety and tolerability of MAX-40279 in patients with AML.                                                    | [1]          |
| April 28, 2022  | Dosing of the first patient in a global multi-center Phase II study (NCT05130021) for third-line or above therapy for advanced colorectal cancer was announced.                                    | [2]          |
| July 7, 2022    | Dosing of the first patient in a multi-center Phase II study (NCT05395780) for second-line or above therapy for advanced gastric cancer or gastroesophageal junction cancer was announced.         | [2]          |
| August 8, 2022  | Dosing of the first patient in a multi-center Phase I study (NCT05369286) of MAX-40279 in combination with toripalimab (an anti-PD-1 monoclonal antibody) for advanced solid tumors was announced. | [2][3]       |



Dosing of the first patient in a
Phase I/II study
(NCT05425602) of MAX40279 in combination with
KN046 (a PD-L1/CTLA-4
bispecific antibody) for
advanced solid tumors was
announced.

## **Mechanism of Action**

MAX-40279 is a dual inhibitor that targets both FLT3 and FGFR receptor tyrosine kinases.[1][4] These kinases play crucial roles in cell proliferation, survival, and differentiation.[5] In AML, activating mutations in FLT3 lead to constitutive signaling and uncontrolled proliferation of leukemic blasts.[1] The FGF/FGFR pathway, when activated in the bone marrow, can confer resistance to FLT3 inhibitors. By inhibiting both pathways, MAX-40279 aims to provide a more comprehensive and durable anti-leukemic effect.[1] The drug has also been shown to be effective against FLT3 mutants, such as D835Y, which are resistant to other FLT3 inhibitors like quizartinib and sorafenib.[4][6]

# **Signaling Pathways**

The following diagrams illustrate the signaling pathways targeted by MAX-40279.





Activates

Click to download full resolution via product page

Caption: FLT3 Signaling Pathway and Inhibition by MAX-40279.





Click to download full resolution via product page

Caption: FGFR Signaling Pathway and Inhibition by MAX-40279.

## **Preclinical Data**

Preclinical evaluation of MAX-40279 has demonstrated its potential as a potent and selective dual inhibitor of FLT3 and FGFR.

# In Vitro Kinase and Cellular Assays

While specific IC50 values are not publicly available, preclinical studies have reported that MAX-40279 exhibits potent inhibition of both FLT3 and FGFR kinases.[1] It has also shown efficacy against FLT3 mutants that are resistant to current FLT3 inhibitors.[6]



#### In Vivo Animal Models

In vivo studies in AML xenograft models have shown significant anti-tumor activity.

| Animal Model | Cell Line | Treatment                                                       | Result                                               | Reference(s) |
|--------------|-----------|-----------------------------------------------------------------|------------------------------------------------------|--------------|
| Mouse        | MV4-11    | MAX-40279 (12<br>mg/kg, p.o.,<br>twice daily for<br>21-28 days) | Significantly inhibited tumor growth.                | [4]          |
| Mouse        | KG-1      | MAX-40279 (12<br>mg/kg, p.o.,<br>twice daily for<br>21-28 days) | Significantly inhibited tumor growth.                | [4]          |
| Mouse        | -         | MAX-40279                                                       | Inhibited AML xenograft tumor growth by 58% to 106%. | [6]          |

# **Pharmacokinetics**

Pharmacokinetic studies in rats have indicated that MAX-40279 achieves a much higher drug concentration in the bone marrow compared to plasma, which is advantageous for treating a hematological malignancy like AML.[4][6]

# **Clinical Development**

MAX-40279 has advanced into clinical trials for both hematological malignancies and solid tumors.

# Phase I Trial in AML (NCT03412292)

A Phase I dose-escalation study was initiated to assess the safety and tolerability of MAX-40279 in patients with AML.[1] The primary objectives were to determine the maximum tolerated dose (MTD) and the incidence of adverse events.[1] As of late 2025, specific results from this trial have not been publicly released.



#### **Trials in Solid Tumors**

Maxinovel has expanded the clinical development of MAX-40279 to include solid tumors, often in combination with immunotherapy.

| Clinical Trial ID | Phase      | Indication                                            | Intervention(s)                              | Status (as of late 2022) |
|-------------------|------------|-------------------------------------------------------|----------------------------------------------|--------------------------|
| NCT05130021       | Phase II   | Advanced<br>Colorectal<br>Cancer                      | MAX-40279                                    | Recruiting               |
| NCT05395780       | Phase II   | Advanced Gastric or Gastroesophage al Junction Cancer | MAX-40279                                    | Recruiting               |
| NCT05369286       | Phase I    | Advanced Solid<br>Tumors                              | MAX-40279 +<br>Toripalimab (anti-<br>PD-1)   | Recruiting               |
| NCT05425602       | Phase I/II | Advanced Solid<br>Tumors                              | MAX-40279 +<br>KN046 (anti-PD-<br>L1/CTLA-4) | Recruiting               |

# **Experimental Protocols**

Detailed proprietary experimental protocols for MAX-40279 are not publicly available. However, the following are representative protocols for the types of assays typically used in the preclinical evaluation of kinase inhibitors.

# **FLT3 Kinase Inhibition Assay (Example Protocol)**

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of the FLT3 kinase.





#### Click to download full resolution via product page

Caption: General workflow for an in vitro kinase inhibition assay.

#### Methodology:

- Reagent Preparation: Recombinant FLT3 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP are prepared in a kinase assay buffer. MAX-40279 is serially diluted to a range of concentrations.
- Incubation: MAX-40279 dilutions are pre-incubated with the FLT3 enzyme in a microplate to allow for binding.
- Kinase Reaction: The kinase reaction is initiated by the addition of the ATP and substrate
  mixture. The plate is incubated at a controlled temperature to allow for phosphorylation of the
  substrate by the enzyme.
- Signal Detection: The reaction is stopped, and a detection reagent is added. The amount of phosphorylated substrate or the amount of ATP consumed is quantified, often using a luminescence-based method.
- Data Analysis: The signal is measured using a plate reader. The percentage of inhibition at
  each concentration of MAX-40279 is calculated relative to a control without the inhibitor. The
  IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is
  determined by fitting the data to a dose-response curve.

# **AML Xenograft Model (Example Protocol)**

This in vivo assay evaluates the anti-tumor efficacy of a compound in a mouse model bearing human AML tumors.





Click to download full resolution via product page

Caption: General workflow for an AML xenograft model study.



#### Methodology:

- Cell Implantation: Human AML cells (e.g., MV4-11, which harbors an FLT3-ITD mutation) are injected subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG mice).
- Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm<sup>3</sup>).
- Treatment: Mice are randomized into treatment and control groups. The treatment group receives MAX-40279 via a specified route (e.g., oral gavage) and schedule, while the control group receives a vehicle control.
- Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored as indicators of toxicity.
- Endpoint and Analysis: The study is concluded when tumors in the control group reach a
  specified size or after a predetermined treatment duration. The percentage of tumor growth
  inhibition (TGI) in the treated group compared to the control group is calculated to determine
  the efficacy of MAX-40279.

## Conclusion

MAX-40279 hemiadipate is a promising dual FLT3/FGFR inhibitor with a strong preclinical rationale for the treatment of AML and potentially other cancers. Its development timeline reflects a strategic progression from a targeted molecular concept to a clinical-stage therapeutic. The dual-inhibition mechanism holds the potential to overcome known resistance pathways, a significant challenge in the treatment of FLT3-mutated AML. Ongoing and future clinical trials will be crucial in defining the safety and efficacy profile of MAX-40279 and establishing its role in the oncology treatment landscape. Further disclosure of quantitative preclinical and clinical data will provide a more complete understanding of its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [amlhub.com]
- 2. 再极医药科技有限公司 [maxinovel.com]
- 3. 再极医药科技有限公司 [maxinovel.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [MAX-40279 Hemiadipate: A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574895#max-40279-hemiadipate-discovery-and-development-timeline]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com